molecular formula C22H28N2O4S B2403384 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide CAS No. 922004-32-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide

Cat. No.: B2403384
CAS No.: 922004-32-8
M. Wt: 416.54
InChI Key: UMVMRLMVKFIPFE-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N2O6SC_{23}H_{30}N_{2}O_{6}S, with an average molecular weight of approximately 434.458 g/mol. The presence of the isobutyl and dimethyl groups enhances its lipophilicity, which may affect its absorption and distribution in biological systems.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities. Notably:

1. Kinase Inhibition:

  • Derivatives of oxazepines have been studied for their potential as kinase inhibitors. These kinases are crucial in various cellular processes including cancer progression and inflammatory responses.

2. Interaction with RIP1 Kinase:

  • The compound has been investigated for its potential as a receptor-interacting protein 1 (RIP1) kinase inhibitor. Dysregulation of RIP1 kinase is linked to inflammatory diseases and programmed cell death pathways. Inhibition of this kinase may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.

Table 1: Summary of Biological Activities

Activity Description
Kinase Inhibition Potential to inhibit critical kinases involved in cancer and inflammation.
RIP1 Kinase Interaction Modulates signaling pathways related to apoptosis and necrosis.
Antimicrobial Properties Similar compounds have shown diverse biological activities including antimicrobial effects .

Research Findings

Several studies have highlighted the biological potential of related compounds:

  • In vitro Studies: Research on similar oxazepine derivatives demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation.
  • In vivo Studies: Animal models have shown promising results where compounds targeting RIP1 kinase led to reduced inflammation and improved survival rates in neurodegenerative disease models.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-12-18(10-11-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVMRLMVKFIPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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